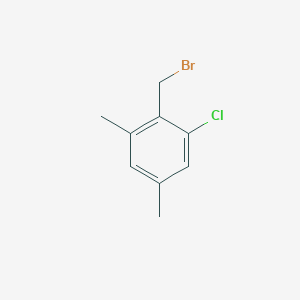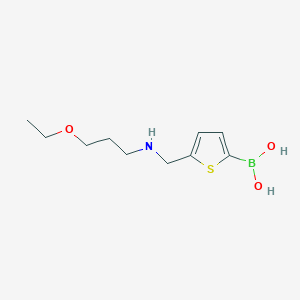
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an ethyloxypropylaminomethyl group Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the thiophene ring.
Attachment of the Ethyloxypropyl Group: This step involves the alkylation of the amine with an ethyloxypropyl halide under basic conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring and the aminomethyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Boronic acids are used as catalysts in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Sensing: The reversible binding of boronic acids with diols makes them useful in the development of sensors for sugars and other biomolecules.
Biology
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases and other enzymes that interact with diols.
Drug Development: The compound’s ability to form reversible covalent bonds makes it a candidate for drug development, particularly in targeting enzymes and receptors.
Medicine
Cancer Therapy: Boronic acid derivatives have shown potential in cancer therapy due to their ability to inhibit proteasomes and other cancer-related enzymes.
Antibacterial Agents: Some boronic acid derivatives have been explored as antibacterial agents.
Industry
Materials Science: Boronic acids are used in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Boronic acid derivatives are used in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a thiophene ring.
Thiophene-2-boronic Acid: A boronic acid derivative with a thiophene ring but lacking the aminomethyl and ethyloxypropyl groups.
[5-(Aminomethyl)-2-thienyl]boronic Acid: Similar to the compound but without the ethyloxypropyl group.
Uniqueness
(5-(((3-Ethoxypropyl)amino)methyl)thiophen-2-yl)boronic acid is unique due to the presence of both the ethyloxypropyl and aminomethyl groups, which may enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H18BNO3S |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
[5-[(3-ethoxypropylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO3S/c1-2-15-7-3-6-12-8-9-4-5-10(16-9)11(13)14/h4-5,12-14H,2-3,6-8H2,1H3 |
Clave InChI |
INTSKBIOYSIVOX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNCCCOCC)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-tert-Butyl-4-hydroxy-5-methylphenylsulfanyl)-6-cyclohexyl-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8379604.png)
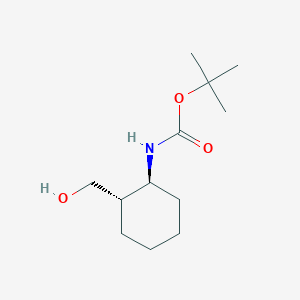
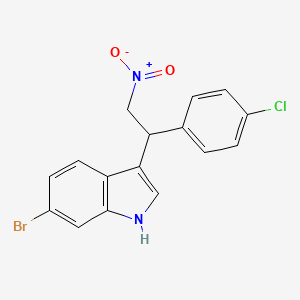
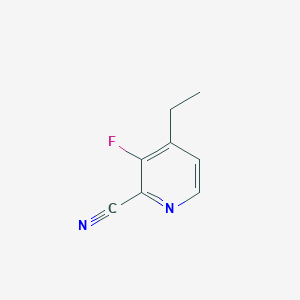
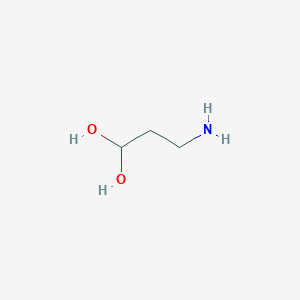


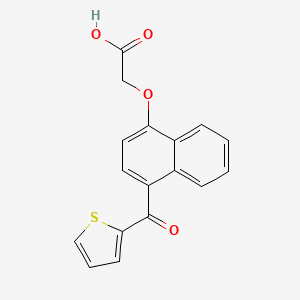
![8-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B8379656.png)


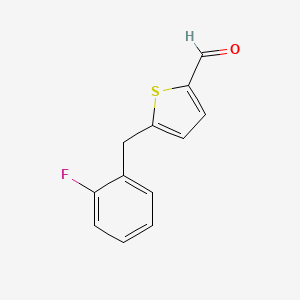
![3-benzyl-N-methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B8379699.png)
